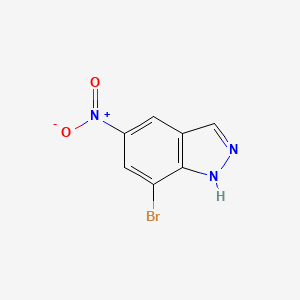

7-bromo-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPSRISCPOKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363241 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685109-10-8 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted indazole with the molecular formula C₇H₄BrN₃O₂.[1] Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a nitro group at position 5. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| CAS Number | 685109-10-8 | [1] |

| Melting Point | 260-261 °C | |

| Appearance | Expected to be a solid | N/A |

| Purity | Commercially available up to >97% | [1] |

| XLogP3 | 2.5 | [2] |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis of Substituted Nitroindazoles

A general and adaptable method for the synthesis of nitroindazoles involves the nitrosation and subsequent ring closure of substituted 2-methylacetanilides.[3] This approach offers high yields and is suitable for commercial production.[3]

Step 1: Acetylation of the corresponding 2-methyl-nitroaniline. The starting material, a substituted o-toluidine, is reacted with an excess of glacial acetic acid and acetic anhydride to form the corresponding 2-methylacetanilide.[3]

Step 2: Nitrosation and Ring Closure. To the reaction mixture containing the 2-methylacetanilide, an alkali metal nitrite, such as sodium nitrite, is added.[3] This initiates the nitrosation of the acetylated amino group, followed by an intramolecular cyclization to form the indazole ring. The reaction is typically carried out at a temperature above 50°C.[3]

This one-step process is efficient as it does not necessitate the use of an inert organic solvent or an alkali metal alkanoate.[3]

A visual representation of a general synthetic workflow for substituted indazoles is provided below.

Caption: General workflow for the synthesis of substituted indazoles.

Spectral Properties (Predicted)

Detailed, experimentally obtained spectral data for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of the parent 1H-indazole and similarly substituted derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-indazole in DMSO-d₆ shows distinct signals for the aromatic protons.[4] For this compound, the aromatic region is expected to be simpler due to substitution. The proton at position 3 of the pyrazole ring would likely appear as a singlet. The protons on the benzene ring at positions 4 and 6 would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts of the carbons in the benzene ring will be significantly affected by the bromo and nitro substituents. Carbons directly attached to these electron-withdrawing groups (C5 and C7) will be shifted downfield.

IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3400 cm⁻¹). Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.03. A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be a key feature for structural confirmation.

Potential Biological and Medicinal Significance

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[5] Various substituted indazoles have been investigated for their potential as:

-

Anticancer agents [6]

-

Anti-inflammatory drugs [6]

-

Antimicrobial agents [7]

-

Inhibitors of various enzymes , such as nitric oxide synthase (NOS)[8]

Specifically, nitro-substituted indazoles have demonstrated significant biological activities. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase.[8] The introduction of a bromine atom at the 7-position and a nitro group at the 5-position in the indazole scaffold of this compound suggests that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the development of novel enzyme inhibitors or as a building block for more complex therapeutic agents. The compound is listed as a protein degrader building block by some chemical suppliers, indicating its potential utility in the development of PROTACs and related targeted protein degradation technologies.[1]

Conclusion

This compound is a halogenated and nitrated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data is limited in the public domain, its synthesis can be approached through established methodologies for substituted indazoles. Its structural features suggest a high potential for biological activity, making it an interesting target for further investigation by researchers and scientists in the field.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 7-bromo-5-nitro-1H-indazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring an indazole core. The structure is characterized by a bromine atom substituted at position 7 and a nitro group at position 5. This substitution pattern is crucial for its chemical reactivity and potential biological activity.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 242.03 g/mol | [2] |

| CAS Number | 685109-10-8 | [2][3] |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | [1] |

| InChIKey | FSHPSRISCPOKKQ-UHFFFAOYSA-N | [1] |

| Purity | ≥97% (Commercially available) | [2] |

| Physical Form | Solid/Powder | [4] |

Predicted Mass Spectrometry Data

While experimental mass spectrometry data is not widely published in peer-reviewed literature, predicted values provide insight into the molecule's behavior in mass analysis. Commercial suppliers often provide experimental data upon request[3][5].

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 241.95596 | 140.0 |

| [M+Na]⁺ | 263.93790 | 153.3 |

| [M-H]⁻ | 239.94140 | 144.6 |

| [M]⁺ | 240.94813 | 158.1 |

| [M]⁻ | 240.94923 | 158.1 |

| (Data sourced from PubChem predictions)[1] |

Synthesis and Characterization

Experimental Workflow

The logical flow for the preparation and verification of this compound involves synthesis from appropriate starting materials, followed by purification and comprehensive characterization to confirm its structure and purity.

Representative Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of related bromo- and nitro-indazoles and serves as a guiding methodology for researchers.

-

Step 1: Bromination of a Suitable Precursor. A common starting point for indazole synthesis is a substituted aniline or toluene. For this target molecule, a plausible precursor like 2-methyl-4-nitroaniline could be used. The synthesis would begin with a bromination step to introduce the bromine atom at the required position.

-

Step 2: Diazotization and Cyclization. Following bromination and any necessary functional group manipulations, the resulting aniline derivative would undergo diazotization using a nitrite source (e.g., sodium nitrite) in a strong acid. The subsequent intramolecular cyclization, often spontaneous or promoted by mild heating, forms the indazole ring. Many modern indazole syntheses utilize metal-free or copper-catalyzed reactions from precursors like o-aminobenzoximes or arylhydrazones[6].

-

Step 3: Nitration (if not already present). If the nitro group is not incorporated in the starting material, a nitration step on the 7-bromo-1H-indazole intermediate would be required. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel to yield the final, pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons on the aromatic rings, verifying the substitution pattern.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques are used to confirm the molecular weight and fragmentation pattern of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify characteristic functional groups, such as N-H stretches from the indazole ring and symmetric/asymmetric stretches from the nitro group.

Biological Significance and Potential Applications

Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry[7].

Inhibition of Nitric Oxide Synthase (NOS)

The most notable potential application for this compound relates to the activity of its parent structures. The compound 7-nitroindazole is a well-documented, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I)[8][9][10]. nNOS is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the central nervous system involved in processes like neurotransmission and synaptic plasticity[10][11].

Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological conditions, including excitotoxicity, neurodegenerative diseases, and stroke[8]. By inhibiting nNOS, 7-nitroindazole derivatives can reduce excessive NO production, thereby offering a potential therapeutic strategy to protect against neuronal damage[8][10]. The presence of a bromine atom in this compound may further modulate its potency and selectivity. For instance, the related compound 3-bromo-7-nitroindazole is known to be a more potent, though less specific, NOS inhibitor[8].

Nitric Oxide Signaling Pathway and Inhibition

The diagram below illustrates the canonical nitric oxide signaling pathway in a neuron and the mechanism of inhibition by 7-nitroindazole derivatives.

This pathway shows that in response to calcium influx, calmodulin activates nNOS to produce NO from L-arginine. NO then diffuses to adjacent cells, activating soluble guanylate cyclase (sGC), which leads to the production of cyclic GMP (cGMP) and downstream cellular effects. 7-nitroindazole derivatives act by directly inhibiting the nNOS enzyme, thus blocking the entire cascade. This mechanism is the basis for their investigation as neuroprotective agents.

References

- 1. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. 685109-10-8|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 316810-82-9|5-Bromo-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 9. biotium.com [biotium.com]

- 10. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-bromo-5-nitro-1H-indazole (CAS 685109-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-nitro-1H-indazole is a substituted indazole derivative with significant potential in the field of drug discovery and development. Its chemical structure, featuring a bromine atom and a nitro group on the indazole core, makes it a valuable building block, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as a strategic component in the development of novel therapeutics.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 685109-10-8 | [1] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| Melting Point | 260-261 °C | [2] |

| Appearance | Light cream powder/solid | [3] |

| Purity | ≥97% | [4] |

| Storage | Room temperature | [1] |

Synthesis Protocol

Experimental Protocol: Nitration of 7-bromo-1H-indazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The precipitate formed is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Note: The regioselectivity of the nitration of 7-bromo-1H-indazole is directed to the 5-position due to the directing effects of the pyrazole ring and the bromine substituent.

Application in Targeted Protein Degradation

The primary application of this compound is as a "Protein Degrader Building Block"[1]. This indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

PROTAC Technology Overview

PROTACs are bifunctional molecules that consist of three key components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of this compound in PROTAC Synthesis

This compound serves as a versatile scaffold for the construction of the E3 ligase-binding moiety or as a modifiable core for the linker attachment. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach the linker or other molecular fragments. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by amide bond formation.

Below is a diagram illustrating a generalized workflow for the utilization of this compound in the synthesis of an indazole-based PROTAC.

References

Synthesis of 7-bromo-5-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The key transformation in the synthesis of 7-bromo-5-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline involves an intramolecular cyclization reaction initiated by the diazotization of the aniline functional group. The process begins with the conversion of the primary amine on the aniline ring into a diazonium salt. This is typically achieved by treating the starting material with sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a highly reactive intermediate that can then undergo intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the adjacent methyl group. Subsequent proton loss leads to the formation of the stable indazole ring system.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline. This procedure is based on analogous transformations and established chemical principles.

Step 1: Diazotization and Cyclization

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid. To this solution, add acetic anhydride (2.0 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (1.25 eq) in water dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water until the filtrate is neutral.

-

Drying: Dry the solid product under vacuum to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reagents and expected outcome for this synthesis. The yield is an estimate based on analogous reactions reported in the literature.

| Starting Material | Reagents | Product | Theoretical Yield (%) |

| 4-bromo-2-methyl-6-nitroaniline | 1. Sodium Nitrite (NaNO₂) 2. Acetic Acid (CH₃COOH) 3. Acetic Anhydride ((CH₃CO)₂O) | This compound | 75-85 |

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Chemical synthesis pathway from the starting material to the final product.

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to the Reaction Mechanisms and Pathways of 7-Bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reaction pathways of 7-bromo-5-nitro-1H-indazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of the bromo and nitro functional groups on the indazole core allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This document details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis and subsequent functionalization of this important intermediate.

Synthesis of this compound

A general workflow for such a synthesis is depicted below:

Key Reaction Pathways and Mechanisms

The this compound scaffold offers three primary sites for chemical modification: the N1 and N2 positions of the pyrazole ring, the C7 bromine atom, and the C5 nitro group.

N-Alkylation

The alkylation of the indazole nitrogen is a critical step in modifying the molecule's properties. The reaction typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The regioselectivity of N-alkylation (N1 vs. N2) is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[2][3][4][5][6]

Mechanism:

The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion is an ambident nucleophile, with electron density on both N1 and N2. The subsequent alkylation can occur at either nitrogen.

Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as a nitro group, strongly direct alkylation to the N2 position.[2][3][4] This is attributed to both steric hindrance at the N1 position by the adjacent C7 substituent and electronic effects that favor the N2-substituted product.

Experimental Protocol (General): [5][6][7]

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

-

Add the alkylating agent (e.g., an alkyl bromide or iodide) dropwise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reaction | Substrate | Conditions | Product(s) | Yield | Reference |

| N-pentylation | 7-nitro-1H-indazole | NaH, n-pentyl bromide, THF, 0 °C to 50 °C, 24 h | N2-pentyl-7-nitro-1H-indazole | ≥96% (N2 selectivity) | [2][3] |

Palladium-Catalyzed Cross-Coupling Reactions

The C7-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this context.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the indazole C7 position and a variety of aryl or vinyl groups from a boronic acid or ester.[8][9][10][11][12][13]

Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol (General): [8][10][12]

-

In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |

| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh3)4 | Cs2CO3 | dioxane/EtOH/H2O | 140 °C | 70% | [8] |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | dimethoxyethane | 80 °C | High | [13] |

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the indazole at the C7 position with a primary or secondary amine.[14][15][16][17]

Mechanism:

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl and amino groups are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Experimental Protocol (General): [15][16]

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs2CO3).

-

Add this compound, the amine (1.1-1.5 equivalents), and an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC.

-

After completion, cool the reaction, and partition between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |

| Aryl Bromide | Morpholine | Pd2(dba)3 / XantPhos | DBU | Toluene/Acetonitrile | 140 °C | High | [18] |

| 2-Bromo-13α-estrone | p-nitroaniline | Pd(OAc)2 / X-Phos | KOt-Bu | Toluene | 100 °C (MW) | High | [17] |

Reduction of the Nitro Group

The nitro group at the C5 position can be reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired chemoselectivity.

Mechanism:

The reduction of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid combinations (e.g., SnCl2/HCl, Fe/HCl).

Experimental Protocol (General):

-

Using SnCl2:

-

Dissolve this compound in a solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., saturated aqueous NaHCO3).

-

Filter the mixture to remove tin salts and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or chromatography.

-

-

Using Catalytic Hydrogenation:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the product.

-

| Reaction | Conditions | Product | Reference |

| Nitro Reduction | SnCl2, alcohol | 4-aminoindazole derivative | General methodology |

| Nitro Reduction | H2, Pd/C | Amine | General methodology |

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its strategic substitution pattern allows for selective modifications at multiple positions, providing access to a wide array of complex indazole derivatives. The N-alkylation, palladium-catalyzed cross-coupling reactions, and nitro group reduction are key transformations that enable the elaboration of this scaffold. The methodologies and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the design and execution of synthetic routes involving this important intermediate. Careful consideration of reaction conditions is crucial for achieving the desired regioselectivity and high yields in the functionalization of this compound.

References

- 1. 5-BROMO-7-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. research.ucc.ie [research.ucc.ie]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. chemrxiv.org [chemrxiv.org]

Spectroscopic Profile of 7-bromo-5-nitro-1H-indazole: A Technical Guide

This guide provides a comprehensive overview of the predicted spectroscopic data for 7-bromo-5-nitro-1H-indazole, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

The structural characterization of this compound can be achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The predicted quantitative data from these techniques are summarized in the tables below.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.5 - 14.5 | br s | - | N-H (indazole) |

| ~8.80 | d | ~2.0 | H-4 |

| ~8.45 | d | ~2.0 | H-6 |

| ~8.30 | s | - | H-3 |

Note: The chemical shifts are predicted based on the substituent effects of the bromine and nitro groups on the indazole ring. The downfield shifts of H-4 and H-6 are attributed to the strong electron-withdrawing nature of the nitro group at position 5.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-5 (NO₂) |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~125.0 | C-3a |

| ~120.0 | C-4 |

| ~118.0 | C-6 |

| ~110.0 | C-7 (Br) |

Note: The predicted ¹³C NMR data is based on the analysis of structurally similar indazole compounds.

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | C=C aromatic ring stretching |

| 1550 - 1530 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~1100 | Medium | C-N stretching |

| ~700 | Strong | C-Br stretching |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 241/243 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes) |

| 211/213 | Moderate | [M-NO]⁺ |

| 195/197 | Moderate | [M-NO₂]⁺ |

| 116 | High | [M-Br-NO₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Introduce the sample solution into the ion source of the mass spectrometer, typically via direct infusion or through a liquid chromatography system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to obtain a stable signal.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

A Technical Guide to the Solubility of 7-bromo-5-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a logical workflow for solvent selection.

Introduction

The indazole scaffold is a prominent feature in many biologically active compounds. The specific substitutions of a bromo group at the 7-position and a nitro group at the 5-position of the 1H-indazole core in this compound create a molecule with distinct electronic and steric properties. These properties, in turn, govern its interactions with different solvent molecules and, consequently, its solubility. Understanding and quantifying this solubility is paramount for researchers working with this compound.

Theoretical Solubility Profile

The chemical structure of this compound suggests a molecule with moderate to low polarity. The presence of the nitro group and the indazole ring system introduces polar characteristics, including hydrogen bonding capabilities (N-H group) and dipole-dipole interactions. Conversely, the bromo substituent and the aromatic rings contribute to its nonpolar nature.

Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in polar protic solvents will depend on the balance between hydrogen bonding and the overall polarity of the solvent. In nonpolar solvents, the solubility is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The synthesis and purification procedures for related compounds often utilize solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate, suggesting at least moderate solubility in these solvents. However, for precise applications, experimental determination of solubility is essential.

The following table provides a list of common organic solvents, categorized by their polarity, that can be used for initial solubility screening of this compound.

| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | |

| Acetonitrile | 5.8 | 82 | |

| Acetone | 5.1 | 56 | |

| Tetrahydrofuran (THF) | 4.0 | 66 | |

| Polar Protic | Methanol | 5.1 | 65 |

| Ethanol | 4.3 | 78 | |

| Isopropanol | 3.9 | 82 | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | 40 |

| Toluene | 2.4 | 111 | |

| Hexane | 0.1 | 69 |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application, such as chemical reaction, purification, or formulation.

References

Crystal Structure Analysis of 7-bromo-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis, characterization, and crystal structure analysis of 7-bromo-5-nitro-1H-indazole. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the established experimental protocols and data analysis techniques based on structurally related compounds. This paper serves as a practical resource for researchers engaged in the structural elucidation of novel indazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry. The guide details synthetic pathways, spectroscopic characterization, and a step-by-step workflow for single-crystal X-ray diffraction analysis.

Introduction

Indazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. The introduction of bromo and nitro substituents to the indazole scaffold can significantly influence its electronic properties, intermolecular interactions, and ultimately, its biological target engagement. This guide focuses on the analytical workflow required to determine the crystal structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. A plausible synthetic pathway is outlined below.

Experimental Protocol:

Step 1: Synthesis of 7-Bromo-1H-indazole

A common method for the synthesis of 7-bromo-1H-indazole involves the diazotization of 7-amino-1H-indazole followed by a Sandmeyer-type reaction.

-

Diazotization: 7-amino-1H-indazole is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: A solution of cuprous bromide in hydrobromic acid is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The product is extracted with an organic solvent, such as ethyl acetate, and purified by column chromatography.

Step 2: Nitration of 7-Bromo-1H-indazole

The synthesized 7-bromo-1H-indazole is then subjected to nitration to introduce the nitro group at the 5-position.

-

7-bromo-1H-indazole is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).

-

A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution, ensuring the temperature remains low.

-

The reaction is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with water to remove excess acid, and then dried.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain crystals suitable for analysis.

Spectroscopic Characterization

Prior to crystal structure analysis, the synthesized this compound should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | - A broad singlet for the N-H proton (typically >10 ppm).- A singlet for the C3-H proton.- Doublets or singlets for the aromatic protons on the benzene ring, with chemical shifts influenced by the bromo and nitro groups. |

| ¹³C NMR (Carbon-13 NMR) | - Resonances for the carbon atoms of the indazole ring in the aromatic region.- The chemical shifts will be indicative of the electronic environment created by the electron-withdrawing nitro group and the halogen. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | - Characteristic N-H stretching vibrations.- Asymmetric and symmetric stretching vibrations for the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).- C-Br stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| HRMS (High-Resolution Mass Spectrometry) | - The molecular ion peak corresponding to the exact mass of C₇H₄BrN₃O₂, confirming the elemental composition. |

Crystal Structure Analysis

The definitive three-dimensional structure of this compound is determined by single-crystal X-ray diffraction.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step.

Experimental Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. Solvents to be screened include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Data Processing Steps:

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

Expected Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| Final R-indices | The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |

| Bond Lengths and Angles | The precise distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the crystal packing. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and structural analysis.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques and derived structural data.

Conclusion

The structural elucidation of this compound is a critical step in understanding its chemical properties and potential as a pharmacologically active agent. This technical guide provides a comprehensive framework for its synthesis, spectroscopic characterization, and definitive structure determination through single-crystal X-ray diffraction. By following these established protocols, researchers can confidently determine the precise molecular architecture of this and other novel indazole derivatives, thereby accelerating the drug discovery and development process.

The Nitroindazole Core: A Scaffolding for Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitroindazole core, a heterocyclic aromatic structure, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties, conferred by the fusion of an indazole ring with a nitro group, underpin its diverse pharmacological profiles, which range from potent antiparasitic and anticancer effects to specific enzyme inhibition relevant in neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological significance of the nitroindazole core, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental protocols and workflow visualizations to aid in the research and development of novel therapeutics based on this versatile structure.

Mechanisms of Action: A Tale of Two Pathways

The biological effects of nitroindazole derivatives are primarily governed by two distinct, yet powerful, mechanisms of action: bioreductive activation and enzyme inhibition. The specific pathway engaged is largely dictated by the substitution pattern on the nitroindazole core and the physiological environment of the target cell or organism.

Bioreductive Activation: A Trojan Horse Strategy against Pathogens

The antiparasitic and antimicrobial activity of many nitroindazole compounds, particularly 5-nitroindazole derivatives, relies on a process of bioreductive activation.[1] This mechanism is especially effective against anaerobic or microaerophilic organisms, such as the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[2]

These organisms possess nitroreductase enzymes that are either absent or have different substrate specificities in mammalian cells.[2] These enzymes catalyze the reduction of the nitro group on the indazole ring, a process that generates highly reactive nitro radical anions and other cytotoxic intermediates.[1] These reactive species can then wreak havoc within the parasite by covalently modifying critical macromolecules such as DNA, leading to strand breaks and ultimately, cell death.[1] This parasite-specific activation provides a therapeutic window, minimizing toxicity to the host.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 7-bromo-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations and is designed to be a comprehensive guide for laboratory synthesis.

Introduction

This compound is a heterocyclic compound of interest in the development of novel therapeutic agents. Its structure incorporates key pharmacophores, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This protocol outlines a two-stage synthetic route, commencing with the bromination of a substituted aniline, followed by a diazotization and cyclization reaction to form the indazole ring system.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via the following two-stage reaction sequence:

-

Stage 1: Synthesis of 2-amino-3-bromo-5-nitrotoluene

-

Protection of the amino group of 2-methyl-4-nitroaniline by acetylation.

-

Bromination of the N-acetylated intermediate.

-

Deprotection (deacetylation) to yield the key intermediate, 2-amino-3-bromo-5-nitrotoluene.

-

-

Stage 2: Synthesis of this compound

-

Diazotization of 2-amino-3-bromo-5-nitrotoluene followed by intramolecular cyclization.

-

Experimental Protocols

Stage 1: Synthesis of 2-amino-3-bromo-5-nitrotoluene

This stage involves three steps: acetylation of the starting material, bromination, and subsequent deacetylation.

Step 1.1: Acetylation of 2-methyl-4-nitroaniline

-

Materials:

-

2-methyl-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methyl-4-nitrophenyl)acetamide.

-

Step 1.2: Bromination of N-(2-methyl-4-nitrophenyl)acetamide

-

Materials:

-

N-(2-methyl-4-nitrophenyl)acetamide

-

Bromine

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and dry to yield N-(2-amino-3-bromo-5-nitrophenyl)acetamide.

-

Step 1.3: Deacetylation to 2-amino-3-bromo-5-nitrotoluene

-

Materials:

-

N-(2-amino-3-bromo-5-nitrophenyl)acetamide

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

-

Procedure:

-

Suspend N-(2-amino-3-bromo-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution until a precipitate forms.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-3-bromo-5-nitrotoluene.

-

Stage 2: Synthesis of this compound

-

Materials:

-

2-amino-3-bromo-5-nitrotoluene

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Water

-

-

Procedure:

-

Dissolve 2-amino-3-bromo-5-nitrotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight) to facilitate cyclization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

-

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis of this compound. Note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Purity (Typical) |

| 1.1 | 2-methyl-4-nitroaniline | Acetic anhydride, Acetic acid | N-(2-methyl-4-nitrophenyl)acetamide | 194.19 | 194.19 | >95% |

| 1.2 | N-(2-methyl-4-nitrophenyl)acetamide | Bromine, Acetic acid | N-(2-amino-3-bromo-5-nitrophenyl)acetamide | 273.09 | 273.09 | >90% (crude) |

| 1.3 | N-(2-amino-3-bromo-5-nitrophenyl)acetamide | HCl, Ethanol | 2-amino-3-bromo-5-nitrotoluene | 231.05 | 231.05 | >95% (after recrystallization) |

| 2 | 2-amino-3-bromo-5-nitrotoluene | NaNO₂, HCl | This compound | 242.03 | 242.03 | >98% (after recrystallization) |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Stages

Caption: Logical progression from starting material to the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Concentrated acids are corrosive. Handle with care.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the solid products.

-

Infrared (IR) Spectroscopy: To identify functional groups.

This protocol provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt and optimize the procedures based on their laboratory conditions and available equipment.

Application Notes and Protocols for Utilizing 7-bromo-5-nitro-1H-indazole in the Development of PROTACs and Molecular Glues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues are the vanguard of this approach, coopting the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The discovery of novel chemical scaffolds that can serve as building blocks for these degraders is a critical endeavor in advancing the field.

The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling indazole-derived compounds to function as competitive inhibitors.[1] Specifically, substituted indazoles, such as 7-bromo-5-nitro-1H-indazole, present a unique opportunity for the rational design of novel PROTACs and molecular glues. The bromine atom at the 7-position serves as a versatile synthetic handle for linker attachment, a crucial step in PROTAC design, while the nitro group at the 5-position can be leveraged for target engagement or further chemical modification.

These application notes provide a comprehensive overview of the potential applications of this compound in the development of protein degraders, along with detailed, generalized protocols for their synthesis and characterization.

Application Notes: Leveraging the this compound Scaffold

The unique chemical features of this compound make it a promising starting point for the development of both PROTACs and molecular glues, primarily targeting the kinase family of proteins.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound scaffold is an ideal candidate for the warhead component of a kinase-targeting PROTAC.

-

Rationale for Use as a Kinase-Targeting Warhead: The indazole ring is a known hinge-binding motif for many kinases. The nitro group can enhance binding affinity and selectivity through specific hydrogen bonding or electrostatic interactions within the ATP-binding pocket.

-

Synthetic Tractability: The bromine atom provides a convenient and reactive site for the attachment of various linkers through well-established cross-coupling chemistries, such as Suzuki or Sonogashira reactions. This allows for the systematic exploration of linker length and composition to optimize ternary complex formation and degradation efficiency.

Hypothetical PROTAC Design Workflow:

Caption: A hypothetical workflow for developing a PROTAC using this compound.

Application in Molecular Glue Development

Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the degradation of the target. Unlike PROTACs, molecular glues are typically smaller and do not have distinct warhead and E3 ligand moieties connected by a linker.

-

Fragment-Based Screening: this compound can be used as a chemical fragment in screening campaigns to identify novel molecular glues. Its ability to bind to kinases makes it a good starting point for screens aimed at degrading these targets.

-

Rational Design: The scaffold can be elaborated with different chemical groups to enhance its ability to induce a stable ternary complex between a kinase and an E3 ligase. The bromo and nitro groups offer sites for chemical diversification to explore new interactions that could lead to a molecular glue mechanism.

General Mechanism of Action for a PROTAC:

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs and molecular glues derived from this compound.

Protocol 1: Synthesis of a Hypothetical PROTAC from this compound

This protocol describes a general two-step synthesis of a PROTAC using a Suzuki coupling reaction to attach a linker to the this compound warhead, followed by an amide coupling to an E3 ligase ligand.

Materials:

-

This compound

-

Linker with a boronic acid pinacol ester at one end and a protected amine at the other

-

Palladium catalyst (e.g., Pd(dppf)Cl2) and base (e.g., K2CO3)

-

E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)

-

Amide coupling reagents (e.g., HATU, DIPEA)

-

Deprotection reagents (e.g., TFA)

-

Anhydrous solvents (e.g., DMF, Dioxane)

Procedure:

-

Linker Attachment (Suzuki Coupling):

-

In a reaction vessel, dissolve this compound (1 equivalent), the boronic acid pinacol ester-functionalized linker (1.2 equivalents), and K2CO3 (3 equivalents) in a mixture of dioxane and water.

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(dppf)Cl2 (0.1 equivalents) and heat the reaction at 90 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

-

Deprotection of the Amine:

-

Dissolve the product from step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected amine-functionalized warhead-linker construct.

-

-

Amide Coupling to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand-COOH (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) and stir for 10 minutes.

-

Add a solution of the deprotected amine from step 2 (1.1 equivalents) in DMF.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

-

Protocol 2: Western Blot for Assessing Protein Degradation

This protocol is used to determine the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Include a DMSO-treated well as a vehicle control and a well co-treated with the PROTAC and a proteasome inhibitor.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the DMSO control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of newly synthesized PROTACs.

Table 1: In Vitro Degradation of Target Kinase by PROTACs

| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-01 | 8 | 50 | >90 |

| PROTAC-02 | 12 | 25 | >95 |

| PROTAC-03 | 16 | 100 | 85 |

Table 2: Anti-proliferative Activity of PROTACs in Cancer Cell Lines

| PROTAC ID | Cell Line | IC50 (µM) |

| PROTAC-01 | MCF-7 | 1.2 |

| PROTAC-02 | HeLa | 0.8 |

| PROTAC-03 | A549 | 2.5 |

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel PROTACs and molecular glues, particularly those targeting kinases. Its favorable chemical properties allow for straightforward synthetic elaboration and the exploration of structure-activity relationships. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this and other novel scaffolds in the exciting and rapidly evolving field of targeted protein degradation.

References

Application of 7-bromo-5-nitro-1H-indazole in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The strategic functionalization of the indazole core is paramount in developing potent and selective inhibitors.